molecular formula C17H16BrNO3 B2862453 (E)-1-(4-bromophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one CAS No. 307330-17-2

(E)-1-(4-bromophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one

Cat. No.: B2862453
CAS No.: 307330-17-2
M. Wt: 362.223
InChI Key: NQZMLPXZOUHUOQ-FNORWQNLSA-N
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Description

(E)-1-(4-bromophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a bromophenyl group and a morpholinofuran moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 5-morpholinofuran-2-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated ketones.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use in drug development due to its biological activities.

    Industry: Could be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action for (E)-1-(4-bromophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets, such as enzymes and receptors, through mechanisms like inhibition or activation. The presence of the bromophenyl and morpholinofuran groups may enhance its binding affinity and specificity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-chlorophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one
  • (E)-1-(4-fluorophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one
  • (E)-1-(4-methylphenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one

Uniqueness

The uniqueness of (E)-1-(4-bromophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(5-morpholin-4-ylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c18-14-3-1-13(2-4-14)16(20)7-5-15-6-8-17(22-15)19-9-11-21-12-10-19/h1-8H,9-12H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZMLPXZOUHUOQ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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